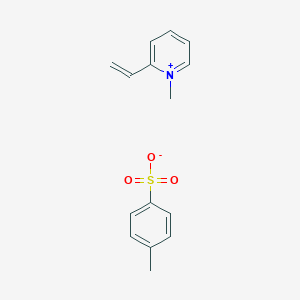
Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) is a chemical compound commonly used in scientific research. It is a salt that is formed by the reaction of pyridine with 2-chloroethyl vinyl ether and then treated with 4-methylbenzenesulfonic acid. This compound is widely used in biochemical and physiological studies due to its unique properties.
Wirkmechanismus
The mechanism of action of Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) involves the covalent modification of proteins. The vinyl group of the compound reacts with the thiol group of cysteine residues in proteins to form a thioether linkage. This modification can alter the activity, stability, and function of the protein.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) depend on the specific protein that is modified. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. It has also been shown to modulate the activity of ion channels and receptors. In addition, Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) has been used to study protein-protein interactions and protein-ligand interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) in lab experiments is its selectivity for cysteine residues in proteins. This allows for the specific modification of target proteins without affecting other proteins in the system. However, the covalent modification of proteins can also lead to non-specific effects and off-target effects. In addition, the compound may not be suitable for use with certain proteins or in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for the use of Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) in scientific research. One area of interest is the development of new drugs and therapies based on the modification of specific proteins. Another potential direction is the use of the compound in the study of protein dynamics and conformational changes. Additionally, Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) may be useful in the development of new tools for protein engineering and manipulation.
Synthesemethoden
The synthesis of Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) involves the reaction of pyridine with 2-chloroethyl vinyl ether to form 2-ethenyl-1-methylpyridinium chloride. This intermediate is then treated with 4-methylbenzenesulfonic acid to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) is widely used in scientific research due to its ability to selectively modify proteins. It is commonly used in the study of enzyme kinetics, protein-protein interactions, and protein-ligand interactions. This compound is also used in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
13624-14-1 |
|---|---|
Produktname |
Pyridinium, 2-ethenyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) |
Molekularformel |
C15H17NO3S |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C8H10N.C7H8O3S/c1-3-8-6-4-5-7-9(8)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H,1H2,2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
OGNHTEFUCYVGFW-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
Andere CAS-Nummern |
13624-14-1 26045-14-7 |
Synonyme |
1-Methyl-2-vinylpyridinium·p-toluenesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




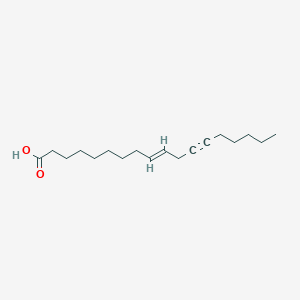
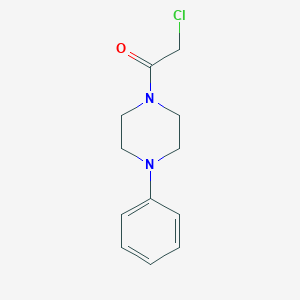

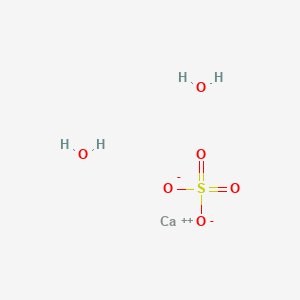
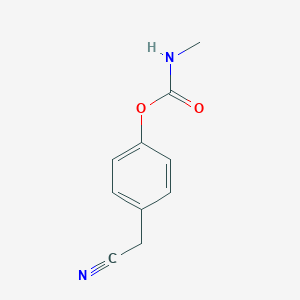
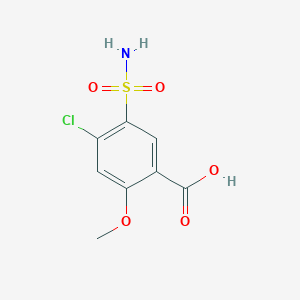
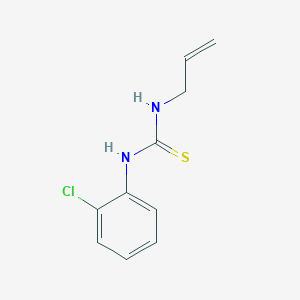
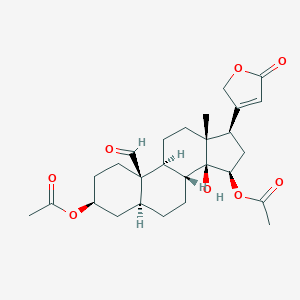
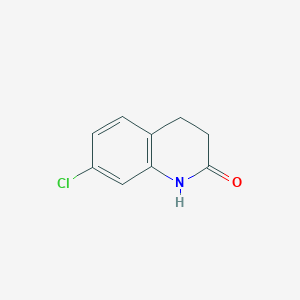


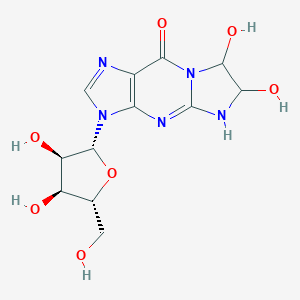
![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)